molecular formula C20H13ClN4O4S B2604807 1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-43-9

1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2604807
CAS No.: 941909-43-9
M. Wt: 440.86
InChI Key: IIGLXENYHMVIHB-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic hybrid molecule featuring a dihydropyridine core fused with a nitrobenzothiazolyl carboxamide group and a 4-chlorobenzyl substituent. The 4-chlorobenzyl group enhances lipophilicity, likely improving membrane permeability .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O4S/c21-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)27)18(26)23-20-22-16-8-7-14(25(28)29)10-17(16)30-20/h1-10H,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGLXENYHMVIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Key Reaction Mechanisms

Reaction Type Mechanism Conditions Yield Reference
Thionyl chloride activation Conversion of carboxylic acid to acid chloride via nucleophilic attack.SOCl₂, reflux (DMF/pyridine)
Amide coupling Formation of amide bond using coupling agents.EDC/DMAP, THF/DMF, room temperature
Nitration Electrophilic aromatic substitution to introduce nitro group.HNO₃, H₂SO₄, 0–5°C
Heterocyclic ring formation Cyclization of intermediates (e.g., via Hantzsch-type reactions).Aldehydes, ketones, ammonia, reflux

Structural Considerations

  • Twisted Conformation : The compound’s aromatic rings (4-chlorobenzyl and nitrobenzothiazole) are likely perpendicular due to steric hindrance, similar to the dihedral angle observed in analogous structures (e.g., 70.68° in ).

  • Hydrogen Bonding : Intramolecular and intermolecular hydrogen bonds (e.g., N—H⋯O=C) stabilize the amide and lactam moieties, as seen in related compounds .

Functional Group Transformations

Functional Group Transformation Reagents Purpose
Nitro group Reduction to amine (e.g., via catalytic hydrogenation).H₂, Pd/CModulate bioactivity
Amide Hydrolysis to carboxylic acid (e.g., using NaOH or KOH).KOH, methanolDerivatization
Pyridine ring Alkylation/arylation (e.g., via Suzuki coupling).Boronic acid, Pd catalystStructure diversification

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing benzothiazole and dihydropyridine moieties in cancer treatment. Specifically, derivatives similar to 1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promising results in inhibiting the proliferation of cancer cells.

Case Study:
A study evaluated the anticancer activity of benzothiazole derivatives against various cancer cell lines, including HepG2 and HCT116. The results indicated that compounds with similar structures exhibited significant cytotoxicity, with IC50 values ranging from 0.64 μM to 31.2 μM for different derivatives .

CompoundR1R2IC50 (μM) HepG2IC50 (μM) HCT116
1a4-Chlorobenzyl2-Methoxyphenyl0.641.52
1bBenzylChloromethyl1.131.16
1dN-methyl-piperazine-phenyl2-Methoxyphenyl2.101.25

This data suggests that modifications to the substituents can enhance the anticancer properties of these compounds.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. Compounds with similar structural frameworks have been reported to exhibit significant antibacterial and antifungal activities.

Research Findings:
In vitro studies have shown that benzothiazole derivatives can inhibit the growth of various pathogenic microorganisms, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 100 μg/mL, indicating strong antimicrobial potential .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Knoevenagel Condensation: This reaction forms the core dihydropyridine structure by reacting a thiazole derivative with appropriate aldehydes.
  • Acylation Reactions: Subsequent acylation steps introduce the carboxamide functionality critical for biological activity.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Differences :

  • Core : Shares the pyridine-3-carboxamide backbone but lacks the dihydropyridine and nitrobenzothiazol groups.
  • Substituents : Features a 4-chlorophenylthiazol group and a hydroxyl group on the pyridine ring.
    Functional Implications :
  • The hydroxyl group may improve aqueous solubility but reduce lipid bilayer penetration compared to the nitro group in the target compound.
  • The absence of dihydropyridine’s conjugated system might decrease metabolic stability .

Dihydropyridine Derivatives (e.g., DM-11)

Structural Differences :

  • Core : Contains a dihydropyridine ring but fused with a pyrrole-carboxamide instead of nitrobenzothiazol.
  • Substituents : 2,4-Dichlorobenzyl and dimethyl groups.
    Functional Implications :
  • The pyrrole ring may alter electron distribution, impacting binding affinity compared to the nitrobenzothiazol’s planar structure .

Nitroheterocyclic Compounds (e.g., N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(3-chlorophenyl)-4-oxothiazolidine-carboxamide)

Structural Differences :

  • Core : Nitroindazole and thiazolidine instead of nitrobenzothiazol and dihydropyridine.
  • Substituents : 3-chlorophenyl and propyl linker.
    Functional Implications :
  • The nitroindazole group may exhibit distinct redox behavior compared to nitrobenzothiazol, influencing cytotoxicity.

Key Research Findings and Hypotheses

  • Nitrobenzothiazol vs. Nitroindazole : The nitro group in benzothiazol (target compound) may exhibit stronger π-π stacking with DNA or enzyme pockets compared to indazole derivatives due to its planar structure .
  • Chlorobenzyl vs.
  • Dihydropyridine Stability: The conjugated dihydropyridine system in the target compound may resist metabolic oxidation more effectively than non-conjugated analogs .

Biological Activity

The compound 1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a dihydropyridine core linked to a benzothiazole moiety. Its molecular formula is C20H16ClN3O3SC_{20}H_{16}ClN_{3}O_{3}S, and it has a molecular weight of approximately 429.87 g/mol. The presence of both the 4-chlorobenzyl and 6-nitrobenzo[d]thiazole groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. It has been suggested that the nitro group may enhance the compound's reactivity and selectivity towards specific targets.

Anticancer Activity

Several studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (μM)
This compoundHCT1161.25
1aHepG20.64
1bHCT1161.13

These results suggest that modifications to the substituents on the dihydropyridine scaffold can significantly influence the anticancer potency of these compounds .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzothiazole derivatives. Compounds similar to our target have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. For example, analogs have been noted for their selective inhibition of Met kinase, leading to tumor stasis in xenograft models .

Study 1: Anticancer Efficacy

In a recent study, a related compound was tested in vivo using a GTL-16 human gastric carcinoma xenograft model. The results showed complete tumor stasis following oral administration, demonstrating strong preclinical efficacy and safety profiles .

Study 2: Antimicrobial Screening

Another study screened various benzothiazole derivatives for their antimicrobial activity against Candida albicans. The results indicated that specific modifications led to enhanced antifungal properties without significant toxicity to mammalian cells .

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Essential for verifying substituent positions (e.g., nitrobenzo[d]thiazol-2-yl group) and dihydropyridine ring conformation. For example, aromatic protons in the 6–8 ppm range and carbonyl carbons near 160–170 ppm .
  • IR Spectroscopy : Identify functional groups like C=O (1660–1680 cm⁻¹) and NO₂ (1540 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as shown for analogous thiosemicarbazones .

Advanced: How to design assays to evaluate the compound’s antitumor or antimicrobial activity?

Q. Methodological Answer :

  • In vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin. Include controls for solvent effects .
  • Antimicrobial Screening : Perform agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess minimum inhibitory concentrations (MICs) with clinical benchmarks .
  • Mechanistic Studies : Use flow cytometry to detect apoptosis (Annexin V/PI staining) or ROS generation assays to probe oxidative stress pathways .

Advanced: How to resolve contradictions in spectroscopic data or biological activity across studies?

Q. Methodological Answer :

  • Spectral Discrepancies : Cross-validate using complementary techniques (e.g., HSQC NMR for carbon-proton correlations or LC-MS for purity checks). Reproduce synthesis under inert atmospheres to rule out oxidation artifacts .
  • Biological Variability : Standardize assay protocols (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., ATP-based viability alongside MTT) to confirm activity trends .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-chlorobenzyl with fluorinated or methyl groups). Compare bioactivity to identify pharmacophores .
  • Computational SAR : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., EGFR or Topoisomerase II). Correlate binding scores with experimental IC₅₀ values .

Advanced: What computational approaches predict pharmacokinetic properties like metabolic stability?

Q. Methodological Answer :

  • ADME Modeling : Use SwissADME or pkCSM to estimate lipophilicity (logP), blood-brain barrier permeability, and CYP450 metabolism. For example, trifluoromethyl groups enhance metabolic stability by reducing oxidative degradation .
  • Molecular Dynamics (MD) : Simulate compound solvation in lipid bilayers to assess membrane permeability, critical for oral bioavailability .

Advanced: How to improve solubility without compromising bioactivity?

Q. Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility. Monitor stability in physiological buffers .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create salts or cocrystals, as demonstrated for pyridine derivatives .

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